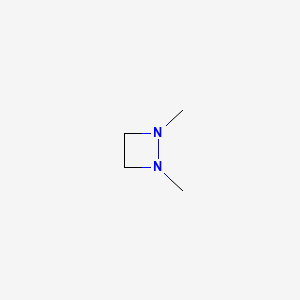![molecular formula C11H22F3NO4Si B14652994 2,2,2-Trifluoro-N-[3-(triethoxysilyl)propyl]acetamide CAS No. 42219-88-5](/img/structure/B14652994.png)
2,2,2-Trifluoro-N-[3-(triethoxysilyl)propyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-N-[3-(triethoxysilyl)propyl]acetamide is a chemical compound with the molecular formula C9H18F3NO3Si. It is known for its unique combination of trifluoroacetamide and triethoxysilyl groups, which impart distinct chemical properties. This compound is used in various scientific and industrial applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-[3-(triethoxysilyl)propyl]acetamide typically involves the reaction of 3-(triethoxysilyl)propylamine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general procedure involves:
Reactants: 3-(triethoxysilyl)propylamine and trifluoroacetic anhydride.
Solvent: Anhydrous conditions are preferred to avoid hydrolysis of the silane group.
Temperature: The reaction is usually conducted at room temperature.
Purification: The product is purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-[3-(triethoxysilyl)propyl]acetamide undergoes various chemical reactions, including:
Hydrolysis: The triethoxysilyl group can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Substitution: The trifluoroacetamide group can participate in nucleophilic substitution reactions.
Condensation: The compound can undergo condensation reactions with other silane compounds to form complex siloxane structures.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Major Products Formed
Hydrolysis: Silanols and siloxanes.
Substitution: Substituted trifluoroacetamides.
Condensation: Cross-linked siloxane networks.
Scientific Research Applications
2,2,2-Trifluoro-N-[3-(triethoxysilyl)propyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of functionalized silanes and siloxanes.
Biology: Employed in the modification of surfaces for bioanalytical applications.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactivity and ability to form durable siloxane networks.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-[3-(triethoxysilyl)propyl]acetamide involves its ability to undergo hydrolysis and condensation reactions. The triethoxysilyl group hydrolyzes to form silanols, which can further condense to form siloxane bonds. This property is exploited in various applications where stable and durable siloxane networks are required.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetamide: Lacks the triethoxysilyl group, making it less versatile in forming siloxane networks.
N-(3-Triethoxysilylpropyl)acetamide: Does not contain the trifluoro group, which affects its reactivity and chemical properties.
Uniqueness
2,2,2-Trifluoro-N-[3-(triethoxysilyl)propyl]acetamide is unique due to the presence of both trifluoroacetamide and triethoxysilyl groups. This combination imparts distinct reactivity and functionality, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
42219-88-5 |
|---|---|
Molecular Formula |
C11H22F3NO4Si |
Molecular Weight |
317.38 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-(3-triethoxysilylpropyl)acetamide |
InChI |
InChI=1S/C11H22F3NO4Si/c1-4-17-20(18-5-2,19-6-3)9-7-8-15-10(16)11(12,13)14/h4-9H2,1-3H3,(H,15,16) |
InChI Key |
NOWPDGNKFNDYKU-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCNC(=O)C(F)(F)F)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


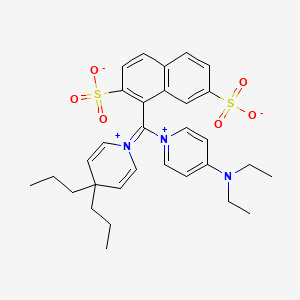

![{2-[(2,4,4-Trimethylpentan-2-yl)peroxy]propan-2-yl}benzene](/img/structure/B14652928.png)
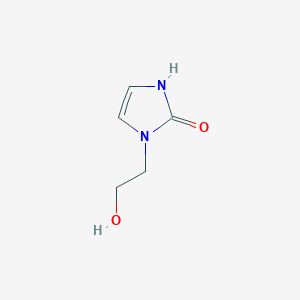
![N-[(Piperazin-1-yl)methyl]pyridine-2-carbothioamide](/img/structure/B14652951.png)
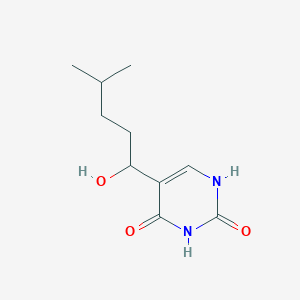
![Ethanone, 1-[4-(dodecyloxy)-2-hydroxyphenyl]-](/img/structure/B14652958.png)
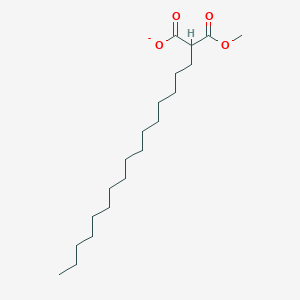
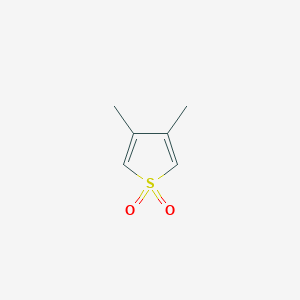
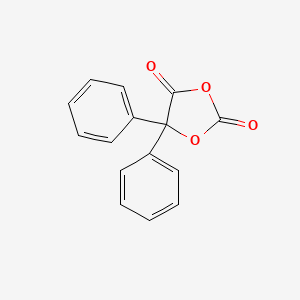
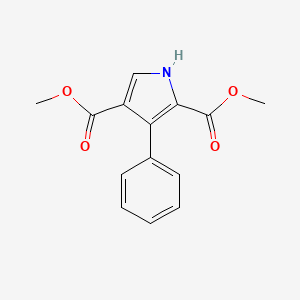
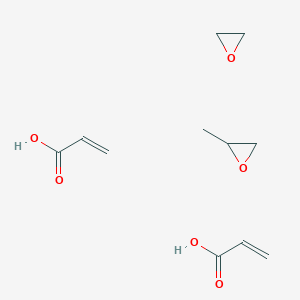
![3-[2,3-Bis(3-hydroxypropoxy)propoxy]propan-1-ol;furan-2,5-dione](/img/structure/B14653000.png)
